molecular formula C8H9NO B172362 3-(Pyridin-3-YL)propanal CAS No. 1802-16-0

3-(Pyridin-3-YL)propanal

Cat. No. B172362
CAS RN: 1802-16-0
M. Wt: 135.16 g/mol
InChI Key: MQGVOSGGRHAKOE-UHFFFAOYSA-N
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Patent
US05300524

Procedure details

A solution of oxalyl chloride (2.55 g, 20.1 mmol) in anhydrous DCM (150 ml) was cooled to -78° C. and dimethylsulphoxide (3.77g, 40.1 mmol) added dropwise with stirring. After two minutes, 3(3-pyridyl)-1-propanol (0.625 g, 3.79 mmol) was added and stirring continued for a further fifteen minutes Triethylamine (12.70 ml, 91.2 mmol) was then added and stirring continued for five minutes before allowing the solution to warm to room temperature. Water (150 ml) was added the organic layer separated and the aqueous layer extracted with DCM (2×100 ml). The organic extracts were combined, washed with brine (50 ml), dried over anhydrous magnesium sulphate, filtered and evaporated to give a yellow oil (2.20 g, 90%) which was used directly in the next step.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Quantity
0.625 g
Type
reactant
Reaction Step Three
Quantity
12.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Yield
90%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH2:19][OH:20])[CH:12]=1.C(N(CC)CC)C>C(Cl)Cl.O>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH:19]=[O:20])[CH:12]=1

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.77 g
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0.625 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCO
Step Four
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further fifteen minutes
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (2×100 ml)
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 429.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.